乙酰-PHF4酰胺三氟乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

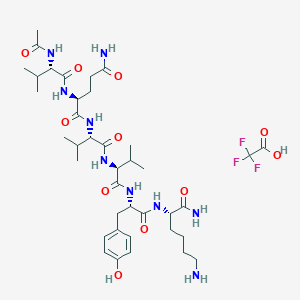

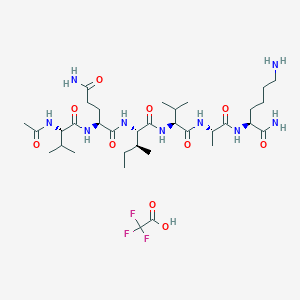

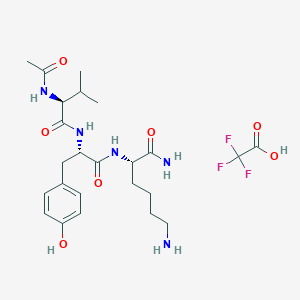

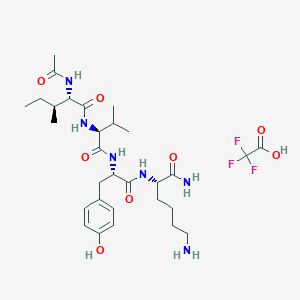

“Acetyl-PHF4 amide Trifluoroacetate” is a polypeptide that can be found by peptide screening . It is used in applications related to Alzheimer’s Disease and Tau Peptides . The sequence of this compound is Ac-IVYK-NH2 .

Synthesis Analysis

The synthesis of trifluoroacetamides, which are related to the compound , involves the activation of the nitrogen with a trifluoroacetyl group . Trifluoroacetic acid (TFA), a component of the compound, is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .

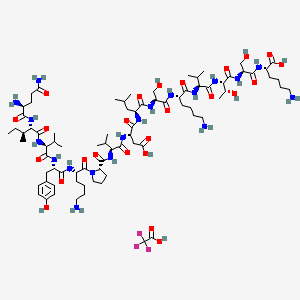

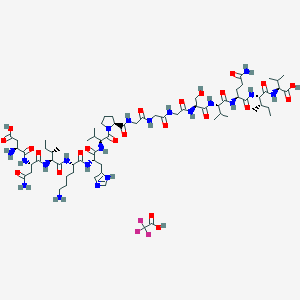

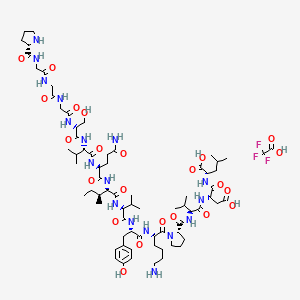

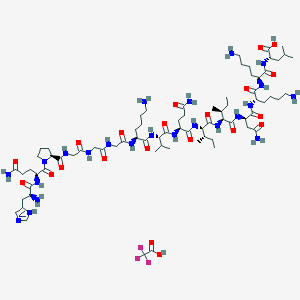

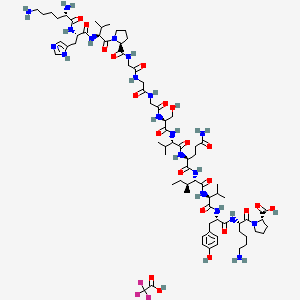

Molecular Structure Analysis

The molecular weight of “Acetyl-PHF4 amide Trifluoroacetate” is 562.70 g/mol . The formula of this compound is C28H46N6O6 . The structure of amides, in general, shows the C-N double bond character with its plane geometry .

Chemical Reactions Analysis

Trifluoroacetamides, which are related to the compound , can undergo a mild deprotection process at low temperatures . This process involves the initial activation of the nitrogen with a trifluoroacetyl group, followed by reductive cleavage of the p-toluenesulfonyl group with samarium diiodide .

Physical and Chemical Properties Analysis

Amides, in general, are solids at room temperature . The boiling points of amides are much higher than those of alcohols of similar molar mass . Amides of five or fewer carbon atoms are soluble in water .

科学研究应用

细胞信号传导和磷酸化

研究强调了N-乙酰化蛋白质在细胞信号传导和磷酸化过程中的重要性。一种新颖的静电机制表明,N-乙酰化导致酰胺偶极子和静电场增加,可能在细胞信号通路内的电子转移中充当桥梁。这种机制强调了N-乙酰化和磷酸化之间的复杂关系,暗示了乙酰化化合物在生物化学和细胞生物学中的更广泛意义 (Kovacic, 2011).

有机合成

三氟甲磺酸与乙酰-PHF4酰胺三氟乙酸盐通过其三氟乙酸盐部分相关,已用于有机合成,包括亲电芳香取代反应、碳-碳和碳-杂原子键的形成等。其高的质子化能力和低的亲核性使其成为合成新有机化合物的宝贵试剂,证明了三氟乙酸盐衍生物在化学合成中的效用 (Kazakova & Vasilyev, 2017).

环境研究

在环境研究中,与乙酰-PHF4酰胺三氟乙酸盐具有相似结构的多氟烷基化学品的降解已经得到了广泛的综述。这些研究强调了此类化合物的环境归宿、生物降解性和潜在影响,突出了它们的持久性和毒性特征。该综述还表明,微生物降解途径可以在减轻这些物质对环境的影响中发挥关键作用 (Liu & Mejia Avendaño, 2013).

药物发现和生物医学应用

虽然没有发现直接与“乙酰-PHF4酰胺三氟乙酸盐”在药物发现或生物医学应用中相关的明确研究,但对类似乙酰化化合物和衍生物(如N-乙酰半胱氨酸酰胺)的研究说明了这些物质在治疗各种疾病中的潜力。这些化合物可以穿过血脑屏障,并在神经系统疾病中显示出治疗潜力,这表明乙酰化化合物在医学和药理学中的应用范围更广 (Sunitha et al., 2013).

作用机制

Target of Action

Acetyl-PHF4 amide trifluoroacetate is a polypeptide that can be found by peptide screening

Mode of Action

It is known that peptides can interact with their targets in a variety of ways, including binding to specific receptors or enzymes, altering their activity, or acting as structural components .

Biochemical Pathways

For example, they can modulate signal transduction pathways, influence gene expression, or affect protein synthesis and degradation .

Pharmacokinetics

They are typically metabolized by proteolytic enzymes and excreted via the kidneys .

Result of Action

These can include altering cellular signaling, modulating immune responses, or influencing cell growth and differentiation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the stability and activity of peptides .

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46N6O6.C2HF3O2/c1-6-17(4)24(31-18(5)35)28(40)34-23(16(2)3)27(39)33-22(15-19-10-12-20(36)13-11-19)26(38)32-21(25(30)37)9-7-8-14-29;3-2(4,5)1(6)7/h10-13,16-17,21-24,36H,6-9,14-15,29H2,1-5H3,(H2,30,37)(H,31,35)(H,32,38)(H,33,39)(H,34,40);(H,6,7)/t17-,21-,22-,23-,24-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIZIVPMVRBVFS-CWMIYESISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47F3N6O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。